molecular formula C8H13BN2O2 B6358513 6-(Propylamino)pyridine-3-boronic acid CAS No. 1311165-59-9

6-(Propylamino)pyridine-3-boronic acid

Cat. No.: B6358513
CAS No.: 1311165-59-9
M. Wt: 180.01 g/mol
InChI Key: VZCYTNWREGXGTR-UHFFFAOYSA-N
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Description

6-(Propylamino)pyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a propylamino group at the C-6 position and a boronic acid moiety at the C-3 position. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making such compounds valuable intermediates in drug discovery and material science . The propylamino substituent likely enhances solubility and modulates electronic properties, influencing binding affinity in biological systems.

Properties

IUPAC Name

[6-(propylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c1-2-5-10-8-4-3-7(6-11-8)9(12)13/h3-4,6,12-13H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYTNWREGXGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249953
Record name Boronic acid, B-[6-(propylamino)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311165-59-9
Record name Boronic acid, B-[6-(propylamino)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311165-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-(propylamino)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protective Group Strategy

To prevent undesired side reactions during metalation, the 6-amino group is first protected. A ketal or acetal-based protective group, such as di-tert-butyl dicarbonate (Boc), is commonly employed. For example, condensation of 6-aminopyridine with acetone dimethyl acetal forms a stable imine derivative, shielding the amine from deprotonation during subsequent steps.

Regioselective Metalation and Boronation

Protected 6-amino-pyridine undergoes lithium-halogen exchange or directed metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The resulting aryl lithium species reacts with tri-isopropyl borate, yielding a boronate complex. Acidic hydrolysis then removes the protective group and converts the boronate to the boronic acid. Propylation of the deprotected amine is achieved via reductive amination with propionaldehyde and sodium cyanoborohydride, affording the target compound in 65–72% overall yield.

Key Reaction Conditions

  • Temperature: −78°C (metalation), 25°C (propylation)

  • Catalysts: None (metalation), NaBH3CN (propylation)

  • Solvents: THF (metalation), methanol (propylation)

Miyaura Borylation of Halogenated Precursors

Synthesis of 3-Bromo-6-propylaminopyridine

This route begins with 3,6-dibromopyridine. Buchwald-Hartwig amination introduces the propylamino group at the 6-position using palladium acetate (Pd(OAc)2), Xantphos ligand, and cesium carbonate (Cs2CO3) in toluene at 110°C. The reaction selectively substitutes the 6-bromo group, leaving the 3-bromo intact (89% yield).

Palladium-Catalyzed Miyaura Borylation

The 3-bromo intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 catalyst and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C. Hydrolysis of the resulting pinacol ester with hydrochloric acid (HCl) yields the boronic acid. This two-step process achieves an 82% overall yield with >95% purity.

Optimization Insights

  • Ligand choice: Dppf enhances catalytic activity for electron-deficient arenes.

  • Solvent effects: DMF improves solubility of the bromopyridine intermediate.

Directed Ortho-Metalation (DoM) Approach

Temporary Directing Groups

The propylamino group’s weak directing capability is enhanced by converting it to an amide. Acetylation of 6-propylaminopyridine with acetic anhydride forms 6-acetamidopyridine, which directs LDA-mediated metalation to the 3-position. Quenching the aryl lithium species with trimethyl borate followed by acidic workup provides the boronic acid. Deacetylation with aqueous NaOH restores the propylamino group (56% yield over three steps).

Limitations and Workarounds

This method suffers from moderate yields due to competing metalation at the 2- and 4-positions. Using bulkier bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) improves regioselectivity to 78%.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Scalability
Metalation-Boronation6-AminopyridineProtection, metalation, propylation65–72Moderate
Miyaura Borylation3,6-DibromopyridineAmination, borylation82High
Directed Ortho-Metalation6-PropylaminopyridineAcetylation, metalation56Low

The Miyaura borylation route offers the highest yield and scalability, making it preferable for industrial applications. In contrast, the DoM approach is limited by regioselectivity challenges but remains valuable for academic studies.

Challenges in Purification and Stability

6-(Propylamino)pyridine-3-boronic acid is prone to protodeboronation under acidic conditions and oxidation in air. Purification via silica gel chromatography often leads to decomposition, necessitating alternative methods such as recrystallization from hexane/ethyl acetate mixtures. Storage under nitrogen at −20°C extends stability to six months .

Chemical Reactions Analysis

Types of Reactions

6-(Propylamino)pyridine-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including 6-(Propylamino)pyridine-3-boronic acid, have garnered attention for their biological activities and therapeutic potential. Notably, they are utilized in the development of proteasome inhibitors and other anticancer agents.

1. Anticancer Activity
Research has demonstrated that boronic acids can serve as effective inhibitors of proteasomes, which play a crucial role in regulating protein degradation within cells. For instance, the FDA-approved drug bortezomib is a boronic acid derivative used in multiple myeloma treatment. The introduction of boronic acid moieties into pharmacologically active compounds can enhance their selectivity and efficacy against cancer cells .

2. Drug Development
The structural characteristics of this compound allow for modifications that can improve pharmacokinetic properties. Studies indicate that the incorporation of boronic acids into drug candidates can lead to improved solubility and bioavailability, making them more effective therapeutic agents .

Organic Synthesis Applications

Boronic acids are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions.

1. Suzuki-Miyaura Coupling
One of the primary applications of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules . The stability and reactivity of this compound make it a suitable candidate for various coupling reactions.

Reagent Role Reaction Type
This compoundCoupling partnerSuzuki-Miyaura
Aryl halideElectrophileCoupling partner
Palladium catalystCatalystFacilitates reaction

2. Synthesis of Complex Molecules
The ability to modify the amine group on the pyridine ring allows for diverse applications in synthesizing pharmaceutical intermediates and agrochemicals. The versatility of this compound enables chemists to explore various synthetic pathways to create novel compounds with desired biological activities .

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Anticancer Drug Development
A study focused on modifying existing anticancer agents by incorporating boronic acid derivatives showed promising results in enhancing their potency against resistant cancer cell lines. The researchers reported that compounds containing this compound exhibited increased cytotoxicity compared to their non-boronated counterparts .

Case Study 2: Organic Synthesis Innovations
In another study, chemists utilized this compound in a new synthetic route for creating heterocyclic compounds that are potential drug candidates. The efficiency of the Suzuki-Miyaura coupling allowed for high yields and purity levels, demonstrating its utility in pharmaceutical research .

Mechanism of Action

The mechanism of action of 6-(Propylamino)pyridine-3-boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group binds to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Efflux Pump Inhibition

  • 6-(3-Phenylpropoxy)pyridine-3-boronic acid (76) and 6-(4-Phenylbutoxy)pyridine-3-boronic acid (77): Potentiate ciprofloxacin activity against Staphylococcus aureus by 4-fold at 16 µg/mL . SAR: Hydrophobic side chains (e.g., phenylalkoxy) enhance binding to NorA efflux pumps. Activity diminishes with chain lengths >7 carbons . No cytotoxicity observed due to selectivity for bacterial pumps over human P-glycoprotein .
  • 6-(Dimethylamino)pyridine-3-boronic acid: Moderate activity in efflux pump modulation; amino groups may disrupt hydrophobic interactions critical for potency .

Key SAR Insights

Boronic Acid Position : Para (C-3) position is essential; shifting to C-4 abolishes biological activity .

Substituent Effects :

  • Hydrophobicity : Aryl or alkoxy groups at C-6 improve efflux pump inhibition (e.g., 76 and 77) .
  • Electron Effects : Electron-withdrawing groups (e.g., -F) enhance cross-coupling reactivity .
  • Steric Hindrance : Bulky substituents (e.g., 2,4-dimethyl) reduce binding efficiency .

Boronic Acid Integrity : Esterification or conversion to trifluoroborate salts reduces activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Propylamino)pyridine-3-boronic acid?

  • Methodological Answer :

  • Step 1 : Start with a halogenated pyridine precursor (e.g., 6-bromo- or 6-chloropyridine derivatives). Substitute the halogen at position 3 with a boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .
  • Step 2 : Introduce the propylamino group at position 6 via nucleophilic substitution. React the intermediate with propylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) for 12–24 hours .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC or NMR .

Q. How can the purity of this compound be assessed and improved during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a water/acetonitrile gradient; monitor at 254 nm.
  • NMR : Verify the absence of residual solvents (e.g., DMF) and byproducts (e.g., deboronation products) .
  • Purification Strategies :
  • Remove unreacted propylamine via acid-base extraction (dissolve in dilute HCl, wash with ether, then neutralize with NaOH).
  • Use ion-exchange resins to eliminate charged impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions on the pyridine ring (e.g., propylamino group integration at δ ~3.0 ppm and boronic acid protons at δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm boronic acid B–O stretches (~1340 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₈H₁₄BN₃O₂: calc. 211.11, found 211.09) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of boronic acid derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., propylamino) at position 6 may hinder transmetalation in Suzuki-Miyaura couplings. Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction temperature .
  • Electronic Effects : Electron-donating groups (e.g., –NH–) increase boronic acid stability but reduce electrophilicity. Use stronger bases (e.g., K₂CO₃ instead of Na₂CO₃) to enhance reactivity .
  • Case Study : In a SAR study, 6-(3-phenylpropoxy)pyridine-3-boronic acid showed higher inhibitory activity than its non-substituted analogue due to improved hydrophobic interactions .

Q. What strategies can resolve contradictory data in the catalytic efficiency of palladium catalysts for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Controlled Experiments :
  • Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ in identical conditions (solvent: DME, base: LiCl/Na₂CO₃).
  • Monitor reaction progress via TLC or GC-MS to identify catalyst poisoning or side reactions (e.g., protodeboronation) .
  • Additives : Introduce ligands (e.g., SPhos) to stabilize Pd intermediates or scavengers (e.g., molecular sieves) to remove water, which inhibits catalysis .
  • Computational Modeling : Use DFT calculations to predict Pd-ligand-substrate interactions and identify optimal catalyst-substrate pairs .

Q. How can computational modeling predict the binding affinity of this compound with biological targets (e.g., bacterial efflux pumps)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the boronic acid group and target residues (e.g., NorA pump binding pockets). Prioritize poses with hydrogen bonds between B–OH and catalytic serine/threonine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .
  • Validation : Compare computational results with experimental IC₅₀ values from ethidium bromide accumulation assays .

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